1-Naphthalenol, 7,8-dihydro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Naphthalenol, 7,8-dihydro- is a chemical compound that originates from naphthalene, the primary constituent of mothballs . As with other variations of naphthalene, it is a polycyclic aromatic hydrocarbon. The 7,8-dihydro- specification refers to the two added hydrogen atoms on the 7th and 8th carbon in the naphthalene structure .
Molecular Structure Analysis
The molecular structure of 1-Naphthalenol, 7,8-dihydro- is characterized by the presence of a naphthalene core with two added hydrogen atoms on the 7th and 8th carbon . The molecular formula is C10H10O .Physical And Chemical Properties Analysis
The molecular weight of 1-Naphthalenol, 7,8-dihydro- is 146.19 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 1 . The compound is characterized by a topological polar surface area of 20.2 Ų .Scientific Research Applications
Synthesis and Evaluation Against Cancer Cells
Research by Zhang et al. (2015) involved the synthesis of several derivatives of (1S)-1,2-dihydro-1-naphthalenol and evaluated them against the human pancreatic adenocarcinoma cell line PANC-1 under different conditions. One derivative, the tert-butyldiphenylsilyl protected homoallylic alcohol (S)-8, displayed selective cytotoxicity against PANC-1 cells under nutrient-deprived conditions, suggesting its potential as a lead structure for designing anti-pancreatic cancer agents (Zhang et al., 2015).
Structural Chemistry and Phosphenium Formation
Kilian et al. (2006) investigated the special peri-geometry of rigid naphthalene-1,8-diyl backbone in the formation of phosphenium, leading to the discovery of triphosphenium iodide and other complex products featuring the 1,2-dihydro-1,2-diphosphaacenaphthylene motif. This study highlights the intricate structural possibilities and reactivities provided by the naphthalene framework (Kilian et al., 2006).
Applications in Material and Supramolecular Science
Bhosale et al. (2016) and (2008) have explored the wide-ranging applications of naphthalene diimides (NDIs), including their use in supramolecular chemistry, sensors, host-guest complexes for molecular switching devices, catalysis, and potential medicinal applications. NDIs have shown promise in areas such as artificial photosynthesis and solar cell technology, underscoring their versatility and potential for future innovations (Bhosale et al., 2016); (Bhosale et al., 2008).
Antitubercular Agents
Kantevari et al. (2011) achieved the synthesis of substituted pyridines and dihydro-6H-quinolin-5-ones tethered with aryls and heteroaryls, demonstrating significant antitubercular activity against Mycobacterium tuberculosis. This highlights the potential of naphthalene derivatives in developing new antitubercular agents (Kantevari et al., 2011).
Environmental Biotechnology
Di Gennaro et al. (2006) optimized the process parameters for the bioconversion of naphthalene to its 1,2-dihydro-1,2-dihydroxy derivative using Pseudomonas fluorescens N3 dioxygenase. This study contributes to the field of environmental biotechnology by enhancing the efficiency of naphthalene degradation, which is crucial for the bioremediation of contaminated sites (Di Gennaro et al., 2006).
Safety And Hazards
Safety data sheets suggest that 1-Naphthalenol, 7,8-dihydro- should be handled with care to avoid dust formation and inhalation of mist, gas, or vapors . Contact with skin and eyes should be avoided, and personal protective equipment should be used . In case of exposure, immediate medical attention is advised .
Future Directions
While specific future directions for 1-Naphthalenol, 7,8-dihydro- are not mentioned in the search results, it’s worth noting that naphthalene derivatives have diverse biological activities and photochemical properties . They are used in medicinal chemistry and materials science, suggesting potential future applications in these fields .
properties
IUPAC Name |
7,8-dihydronaphthalen-1-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O/c11-10-7-3-5-8-4-1-2-6-9(8)10/h1,3-5,7,11H,2,6H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUNUOUOMYPMVSK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=C1)C=CC=C2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Naphthalenol, 7,8-dihydro- | |
CAS RN |
51927-48-1 |
Source
|
Record name | 7,8-Dihydronaphthalen-1-ol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051927481 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 7,8-DIHYDRONAPHTHALEN-1-OL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GW8M711A3S | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.